molecular formula C15H10ClF3N4S2 B2825996 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1023875-59-3

5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B2825996
CAS No.: 1023875-59-3
M. Wt: 402.84
InChI Key: JTMCAQBQZJFTSL-UHFFFAOYSA-N
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Description

The compound 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanylmethyl-pyridinyl moiety at position 3. The 1,2,4-triazole scaffold is widely recognized for its pharmacological versatility, and the incorporation of sulfur via the thione (-C=S) and sulfanyl (-S-) groups enhances its bioactivity . The pyridinyl substituent contains electron-withdrawing groups (3-chloro, 5-trifluoromethyl), which likely improve metabolic stability and target binding affinity. This structural design aligns with trends observed in bioactive triazole derivatives, where sulfur substitutions and aromatic electron-withdrawing groups amplify anti-inflammatory, antimicrobial, and radical-scavenging properties .

Properties

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4S2/c16-11-6-9(15(17,18)19)7-20-13(11)25-8-12-21-22-14(24)23(12)10-4-2-1-3-5-10/h1-7H,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMCAQBQZJFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Thioether Formation: The pyridine derivative undergoes a nucleophilic substitution reaction with a thiol compound to form the sulfanyl-pyridine intermediate.

    Triazole Ring Formation: The intermediate is then reacted with hydrazine and a suitable aldehyde or ketone to form the triazole ring.

    Thione Formation: Finally, the triazole compound is treated with sulfur or a sulfur-containing reagent to introduce the thione group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the specific functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymers: Incorporation into polymeric materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application, such as enzyme inhibition in drug development or receptor modulation in biological studies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Notable Features Biological Activity/Findings Reference
5-(Adamantan-1-yl)-4-butyl-1,2,4-triazole-3-thione (5A4BT) Adamantane (position 5), butyl (position 4) Hybrid adamantane-triazole; enhanced lipophilicity Strong anti-inflammatory activity; favorable ADMET properties
5-(2-Fluorophenyl)-4-[(E)-(3-pyridinylmethylene)amino]-1,2,4-triazole-3-thione 2-Fluorophenyl (position 5), Schiff base (position 4) Planar structure due to imine linkage; fluorophenyl enhances electron deficiency Potential antimicrobial activity (structural similarity to bioactive Schiff bases)
4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione p-Tolyl (position 4), thiophene (position 5) Thiophene introduces π-conjugation; DFT studies confirm stable HOMO-LUMO gap Anticancer and antidiabetic potential (theoretical predictions)
5-(3-Chlorophenyl)-4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1,2,4-triazole-3-thione 3-Chlorophenyl (position 5), diiodophenol Schiff base (position 4) Heavy iodine atoms improve radiocontrast properties; bulky substituents affect planarity Potential use in imaging or metallopharmaceuticals
Target Compound 3-Chloro-5-(trifluoromethyl)-pyridinyl sulfanyl (position 5), phenyl (position 4) Pyridinyl sulfanyl enhances solubility; Cl/CF₃ groups optimize electronic effects Hypothesized superior bioactivity due to synergistic sulfur and electron-withdrawing groups N/A

Key Comparative Insights

Substituent Effects on Bioactivity

  • Sulfur-Containing Moieties : The sulfanyl (-S-) and thione (-C=S) groups in the target compound and analogues (e.g., 5A4BT , thiophene-substituted triazole ) correlate with heightened radical-scavenging and antimicrobial activities. For example, cyclized triazole-thiones in showed IC₅₀ values of 0.74–1.51 µg/mL for radical scavenging, outperforming their thiosemicarbazide precursors .
  • Electron-Withdrawing Groups: The 3-chloro-5-trifluoromethyl-pyridinyl group in the target compound mirrors trends in , where chloro/fluorophenyl substitutions improved binding to hydrophobic enzyme pockets. Similarly, 2-fluorophenyl in and diiodophenol in enhance target specificity .

Conformational Flexibility and Planarity

  • Alkyl vs. Aromatic Substituents : Bulky alkyl chains (e.g., butyl in 5A4BT ) increase lipophilicity but reduce planarity, whereas aromatic groups (e.g., thiophene in , pyridinyl in the target compound) promote π-π stacking with biological targets. highlights that shorter alkyl chains (ethyl vs. propyl) increase coplanarity between triazole and aryl rings, enhancing intermolecular interactions .
  • Schiff Base Derivatives : Compounds with imine linkages (e.g., ) exhibit rigid planar structures, favoring intercalation with DNA or enzyme active sites . The target compound lacks a Schiff base but compensates with a pyridinyl sulfanyl group for directional bonding.

Computational and Experimental Validation

  • DFT Studies : utilized B3LYP/6-311G(d,p) calculations to confirm the stability and electronic properties of a thiophene-substituted triazole, demonstrating alignment between experimental and theoretical NMR/IR data . Similar methods could predict the target compound’s reactivity and HOMO-LUMO gaps.
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes analogous to and , where nucleophilic substitution or Schiff base condensation yielded triazole-thiones with high purity .

Limitations and Contradictions

  • Planarity-Activity Trade-offs: reveals that excessive steric bulk (e.g., ethyl vs.

Biological Activity

The compound 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione , often referred to as a triazole derivative, has garnered attention in recent years due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are a class of five-membered heterocyclic compounds that have been extensively studied for their medicinal properties. They exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of various substituents on the triazole ring significantly influences their biological activity and pharmacokinetic properties.

Antimicrobial Activity

Research has shown that triazole derivatives possess notable antimicrobial properties. For instance, studies indicate that compounds containing the triazole moiety can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazole ring enhance antimicrobial efficacy. In particular, the introduction of electron-withdrawing groups has been associated with increased potency against resistant strains .

Anticancer Properties

The anticancer potential of triazole derivatives has also been explored. Certain compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways related to cell survival and death . The specific compound may exhibit similar properties due to its structural similarity to other effective triazole-based anticancer agents.

Anti-inflammatory Effects

Triazoles have been reported to possess anti-inflammatory properties as well. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activities of triazole derivatives are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis and metabolism.
  • Receptor Modulation : Some triazoles can modulate receptor activity, influencing cellular responses to external stimuli.
  • DNA Interaction : Certain derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

Q & A

Q. What are the standard protocols for synthesizing this triazole-3-thione derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. A general protocol includes:
  • Dissolving the precursor (e.g., 4-phenyl-5-((heterocyclic-thio)methyl)-1,2,4-triazole-3-thione) in ethanol.
  • Adding aqueous KOH to deprotonate the thiol group.
  • Reacting with a chloro-substituted heterocycle (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridine) under reflux (1–3 hours) .
  • Optimization Strategies :
  • Solvent Choice : Ethanol-water mixtures improve solubility and reaction homogeneity.
  • Temperature : Reflux (~78°C) balances reaction rate and side-product minimization.
  • Stoichiometry : A 1:1 molar ratio of reactants prevents unreacted intermediates.
  • Workup : Precipitation in cold water followed by ethanol recrystallization enhances purity .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts. For example, the trifluoromethyl group causes deshielding in adjacent protons, while the pyridinyl sulfur affects aromatic proton splitting .
  • IR Spectroscopy : Key bands include:
  • N–H Stretch : ~3200 cm⁻¹ (triazole ring).
  • C=S Stretch : ~1250 cm⁻¹ (thione group).
  • Elemental Analysis : Validate empirical formula (e.g., C₁₆H₁₁ClF₃N₄S₂) with <0.5% deviation .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the biological activity of this compound?

  • Methodological Answer :
  • DFT Calculations :
  • Use B3LYP/6-311G(d,p) to optimize geometry and calculate vibrational frequencies. Compare theoretical IR/NMR spectra with experimental data to validate accuracy .
  • HOMO-LUMO Analysis : Determine electron-rich (triazole) and electron-deficient (trifluoromethyl) regions to predict reactivity .
  • Molecular Docking :
  • Target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina.
  • Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with pyridinyl sulfur) .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, IR)?

  • Methodological Answer :
  • Solvent Effects : Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts .
  • Basis Set Limitations : Upgrade from 6-311G(d,p) to aug-cc-pVTZ for better electron correlation in sulfur-containing systems .
  • Dynamic Effects : Use molecular dynamics (MD) simulations to model temperature-dependent conformational changes affecting spectral peaks .

Q. How does conformational flexibility influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Torsional Scanning : Perform DFT-based scans (e.g., rotating the pyridinyl-sulfanyl bond from –180° to +180°) to identify low-energy conformers .
  • Pharmacophore Mapping : Overlay stable conformers with known bioactive triazoles (e.g., antitubercular agents) to identify critical spatial arrangements .

Q. What structure-activity relationships (SAR) are observed in analogous triazole-3-thione derivatives?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Trifluoromethyl and chloro substituents enhance metabolic stability and target binding (e.g., IC₅₀ improves from 12 µM to 4 µM in antimycobacterial assays) .
  • Heterocyclic Variations : Replacing pyridine with thiophene increases π-π stacking in hydrophobic enzyme pockets .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility Testing : Use standardized buffers (pH 1.2–7.4) with UV-Vis quantification. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Acidic conditions may hydrolyze the sulfanyl-methyl linkage, requiring pH-adjusted formulations .

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